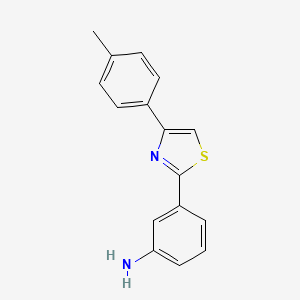

3-(4-(p-Tolyl)thiazol-2-yl)aniline

Beschreibung

BenchChem offers high-quality 3-(4-(p-Tolyl)thiazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(p-Tolyl)thiazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-11-5-7-12(8-6-11)15-10-19-16(18-15)13-3-2-4-14(17)9-13/h2-10H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNAAOJYMHETMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide on 3-(4-(p-Tolyl)thiazol-2-yl)aniline: Structural Characteristics, Synthesis, and Medicinal Chemistry Applications

Executive Summary

In modern drug discovery, the 2,4-diarylthiazole scaffold represents a highly privileged pharmacophore, frequently deployed in the design of targeted therapeutics such as kinase inhibitors and metabolic modulators [1]. 3-(4-(p-Tolyl)thiazol-2-yl)aniline is a prime example of this structural class. By combining a rigid, hydrogen-bond-accepting thiazole core with strategically positioned lipophilic (p-tolyl) and hydrophilic (aniline) moieties, this molecule exhibits an amphiphilic character ideal for engaging complex protein binding pockets.

This whitepaper provides a comprehensive technical breakdown of 3-(4-(p-Tolyl)thiazol-2-yl)aniline, detailing its physicochemical properties, the mechanistic rationale behind its structural design, a self-validating synthetic protocol, and its application in biological screening workflows.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline quantitative properties of a scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the core physicochemical data for 3-(4-(p-Tolyl)thiazol-2-yl)aniline.

| Property | Value | Mechanistic Implication |

| IUPAC Name | 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline | Standardized nomenclature for structural databases. |

| Molecular Formula | C₁₆H₁₄N₂S | Dictates the exact mass and isotopic distribution. |

| Molecular Weight | 266.36 g/mol | Falls well within Lipinski’s Rule of 5 (<500 g/mol ), ensuring high probability of oral bioavailability. |

| Hydrogen Bond Donors | 1 (Primary Amine) | Critical for anchoring to the hinge region of kinases. |

| Hydrogen Bond Acceptors | 2 (Thiazole N, Aniline N) | Facilitates interactions with backbone amides in target proteins. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding. |

| Topological Polar Surface Area (TPSA) | ~67.2 Ų | Optimal for membrane permeability and potential blood-brain barrier (BBB) penetration. |

Mechanistic Rationale in Medicinal Chemistry

As an Application Scientist, it is vital to understand why specific functional groups are chosen rather than just observing what they are. The architecture of 3-(4-(p-Tolyl)thiazol-2-yl)aniline is not random; it is a highly engineered system designed for precision target engagement [2].

-

The Thiazole Core: The 1,3-thiazole ring acts as a rigid bioisosteric spacer. The nitrogen atom (N3) serves as a potent hydrogen bond acceptor. Because the ring is aromatic and rigid, it locks the attached aryl groups into a predictable, low-energy conformation, reducing the entropic cost of binding to a target enzyme.

-

The p-Tolyl Group (C4 Position): The para-methylphenyl group provides a highly lipophilic vector. In the context of kinase inhibitors (e.g., EGFR or PKM2), this moiety is designed to project deep into the hydrophobic specificity pocket (such as the DFG-out allosteric site), driving binding affinity through extensive van der Waals interactions.

-

The meta-Aniline Group (C2 Position): The positioning of the primary amine at the meta position is a calculated geometric choice. It provides an optimal vector for the amine to act as a hydrogen bond donor to the backbone carbonyls of a kinase hinge region. An ortho-substitution would introduce severe steric clashes with the thiazole sulfur, while a para-substitution might project the amine too far out of the hinge-binding trajectory.

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The most robust and regioselective method for constructing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis [3]. This reaction involves the condensation of an α-haloketone with a thioamide.

Causality of the Mechanism

The reaction is driven by hard-soft acid-base (HSAB) principles. The "soft" sulfur atom of the thioamide selectively attacks the "soft" electrophilic α-carbon of the bromoketone, displacing the bromide to form a thioimidate intermediate. Subsequent intramolecular nucleophilic attack by the thioamide nitrogen onto the highly electrophilic carbonyl carbon forms a 5-membered ring. Finally, dehydration (-H₂O) drives the system toward the thermodynamically stable aromatic thiazole.

Figure 1: Mechanistic workflow of the Hantzsch thiazole synthesis for the target compound.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol integrates real-time analytical validation to confirm reaction progress.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 10 mmol) of 3-aminobenzothioamide in 30 mL of anhydrous ethanol.

-

Electrophile Addition: Slowly add 1.05 equivalents of 2-bromo-1-(p-tolyl)ethan-1-one dropwise to the stirring solution at room temperature.

-

Condensation & Cyclization: Elevate the temperature to 80°C (reflux) and stir for 2 to 4 hours.

-

In-Process Control (Self-Validation): After 2 hours, sample the reaction mixture.

-

TLC Validation: Run a Thin-Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3). The disappearance of the UV-active bromoketone spot validates the consumption of starting materials.

-

LC-MS Validation: Inject the sample into an LC-MS. The presence of a dominant peak at m/z 267.1 [M+H]⁺ confirms the successful formation of the target mass, validating the dehydration step.

-

-

Workup: Cool the mixture to room temperature. The reaction generates hydrobromic acid (HBr), which will protonate the aniline. Neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) until pH 8 is reached, freeing the basic amine. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure product as a solid.

Analytical Validation

Final structural confirmation is non-negotiable. The synthesized 3-(4-(p-Tolyl)thiazol-2-yl)aniline must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Diagnostic Peak: The most critical diagnostic proton is the C5-H of the thiazole ring . Because it is highly deshielded by the adjacent sulfur and nitrogen atoms, it typically appears as a distinct singlet between δ 7.30 - 7.50 ppm . The primary amine (-NH₂) protons will appear as a broad singlet around δ 3.50 - 4.00 ppm (exchangeable with D₂O).

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) must confirm the exact monoisotopic mass of ~266.087 Da.

Biological Screening Workflows

Once synthesized and validated, the compound enters the biological screening cascade. Because thiazole derivatives are potent kinase modulators, a dual-assay approach is required to establish both biochemical target engagement and phenotypic efficacy.

Figure 2: Self-validating biological screening workflow for thiazole-based hit compounds.

Core Screening Protocol

-

Biochemical Assay (ADP-Glo Kinase Assay):

-

Causality: To prove the compound directly inhibits the target kinase (e.g., EGFR) without cellular interference.

-

Method: Incubate the recombinant kinase with ATP, the specific substrate, and varying concentrations of the thiazole compound (10-point dose-response curve, 3-fold dilutions starting at 10 µM). Measure luminescence correlated to ADP production to calculate the absolute IC₅₀.

-

-

Cellular Viability Assay (MTT/CellTiter-Glo):

-

Causality: To validate that the compound can penetrate the cell membrane and exert a phenotypic effect (e.g., inducing apoptosis in cancer cell lines like COLO-205 or MCF-7).

-

Method: Treat cells for 72 hours with the compound. Measure ATP levels or metabolic reduction of MTT to calculate the EC₅₀, ensuring the biochemical activity translates to cellular efficacy.

-

References

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, Royal Society of Chemistry (2024). Available at:[Link]

-

Thiazole-Based Tumor Pyruvate Kinase M2 Inhibitors: A Paradigm-Shifting Therapeutic Strategy Targeting Metabolic and Microbial Synergy in Colorectal Cancer. Journal of Medicinal Chemistry, American Chemical Society (2025). Available at:[Link]

-

Hantzsch Thiazole Synthesis Mechanism and Applications. SynArchive (2026). Available at:[Link]

A Technical Guide to the Crystal Structure Analysis of 2-Aminothiazole Derivatives for Pharmaceutical Research

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of biologically active compounds.[1] Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the optimization of structure-activity relationships (SAR). This guide provides an in-depth, technical walkthrough of the crystal structure analysis process for thiazole derivatives. While a specific crystal structure for 3-(4-(p-Tolyl)thiazol-2-yl)aniline is not publicly available, this document will use 2-amino-4-(p-tolyl)thiazole as a representative analogue to detail the necessary experimental and analytical workflows. We will cover the synthesis and crystallization, the single-crystal X-ray diffraction (SCXRD) pipeline, and the interpretation of crystallographic data, including Hirshfeld surface analysis, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiazoles and Crystallography

Thiazole derivatives are a privileged class of heterocyclic compounds that exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The precise spatial arrangement of atoms and the intricate network of intermolecular interactions within the crystal lattice are critical determinants of a molecule's physicochemical properties, such as solubility and stability, and its biological activity.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level three-dimensional structure of small molecules.[3][4] The resulting structural data provides invaluable insights into:

-

Conformational Analysis: Determining the preferred shape and orientation of the molecule.

-

Intermolecular Interactions: Identifying and quantifying non-covalent interactions that govern crystal packing.

-

Structure-Activity Relationship (SAR): Providing a structural basis for understanding how modifications to the molecule affect its biological function.

This guide is structured to provide both the theoretical underpinnings and the practical "how-to" of performing a crystal structure analysis on a novel thiazole derivative, using 2-amino-4-(p-tolyl)thiazole as a working example.

Synthesis and Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-amino-4-(p-tolyl)thiazole

A common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5]

Protocol:

-

Reaction Setup: A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 33.5 mL of 95% ethanol is prepared in a round-bottom flask.[6]

-

Reflux: The mixture is heated to reflux and maintained at that temperature for 60 minutes.[6]

-

Work-up: The solution is then concentrated under reduced pressure. Water (50 mL) and a small amount of saturated aqueous sodium carbonate (1.0 mL) are added to the residue, leading to the precipitation of the product.[6]

-

Purification: The resulting precipitate is collected by filtration, washed with hot water, and dried under a vacuum to yield the final product, 4-(p-tolyl)thiazol-2-amine, as a white solid.[6]

Crystal Growth: A Prerequisite for Diffraction

Obtaining a crystal suitable for SCXRD is often the most challenging step.[3] The ideal crystal should be a single, well-ordered specimen with dimensions typically in the range of 0.1 to 0.5 mm. The slow evaporation technique is a widely used method for growing high-quality crystals of organic compounds.[7]

Causality Behind the Choice: Slow evaporation allows molecules to self-assemble into a highly ordered crystal lattice over time, minimizing defects. The choice of solvent is critical; the compound should be sparingly soluble, allowing for a gradual increase in concentration as the solvent evaporates.

Protocol:

-

Solvent Selection: Screen various solvents (e.g., ethanol, acetone, ethyl acetate, or mixtures) to find one in which the compound has moderate solubility.

-

Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has small perforations or with parafilm punctured with a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the remaining solvent.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The SCXRD workflow is a multi-step process that transforms a physical crystal into a detailed three-dimensional model of the molecule and its packing in the crystal lattice.[8]

Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is often achieved using "direct methods."

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit to the observed diffraction data.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically saved in a standard format known as a Crystallographic Information File (CIF).[9][10][11]

Data Interpretation and Visualization

While a CIF for 3-(4-(p-Tolyl)thiazol-2-yl)aniline is not available, the following table presents representative crystallographic data that would be expected for a similar aminothiazole derivative.

Table 1: Representative Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂S |

| Formula Weight | 190.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 11.567(3) |

| β (°) | 98.78(2) |

| Volume (ų) | 978.9(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.291 |

| R-factor (%) | 4.5 |

| Data Source | Representative data from similar structures |

Key Structural Insights:

-

Bond Lengths and Angles: These parameters confirm the expected molecular geometry and can reveal any unusual strain or electronic effects.

-

Torsion Angles: These define the conformation of the molecule, particularly the relative orientation of the tolyl and aniline rings with respect to the central thiazole ring.

-

Planarity: The planarity of the aromatic rings is assessed. Deviations from planarity can indicate steric hindrance.

Advanced Analysis: Hirshfeld Surface

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[12][13][14] It maps the electron distribution of a molecule within its crystalline environment.

The surface is colored to indicate different types of intermolecular contacts:

-

Red spots: Indicate close contacts, often corresponding to hydrogen bonds.

-

Blue areas: Represent regions with longer-range contacts.

-

White areas: Show contacts at the van der Waals separation.

Two-dimensional "fingerprint plots" can be derived from the Hirshfeld surface to provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[15] For a typical aminothiazole, one would expect to see significant contributions from H···H, C···H, and N···H interactions, which are crucial for the stability of the crystal lattice.

Application in Drug Development

The detailed structural information obtained from crystal structure analysis is a critical component of modern drug discovery.

By understanding the precise three-dimensional structure of a lead compound and how it interacts with its biological target, medicinal chemists can make informed decisions about which parts of the molecule to modify to improve its efficacy, selectivity, and pharmacokinetic properties.

Conclusion

While the specific crystal structure of 3-(4-(p-Tolyl)thiazol-2-yl)aniline remains to be determined, the methodologies and analytical approaches detailed in this guide provide a robust framework for the structural elucidation of this and other novel thiazole derivatives. The synthesis of high-quality single crystals, coupled with a rigorous SCXRD workflow and advanced analytical techniques like Hirshfeld surface analysis, yields invaluable data. This information is fundamental to advancing our understanding of molecular structure and is a critical driver of innovation in the field of drug development.

References

-

Karaush-Karmazin, N., Baryshnikov, G., & Minaev, B. (n.d.). Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. ResearchGate. Retrieved from [Link]

-

Karaush-Karmazin, N., Baryshnikov, G., & Minaev, B. (2022). Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. MATEC Web of Conferences, 358, 01004. Retrieved from [Link]

-

Karaush-Karmazin, N., Baryshnikov, G., & Minaev, B. (2022). Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. EPJ Web of Conferences, 265, 01004. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Amino-4-(p-tolyl)thiazole. Retrieved from [Link]

-

Smith, G., Hart, C. P., Kennard, C. H. L., & White, J. M. (2002). Molecular co-crystals of 2-aminothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 759-764. Retrieved from [Link]

-

Srinivasan, B., Raj, C. C., & Dinakaran, R. (2018). Investigation on the growth, characterization and computational analysis of 2-Amino-2-thiazoline single crystals. Optik, 157, 111-122. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Smith, G., Hart, C. P., Kennard, C. H., & White, J. M. (2002). Molecular co-crystals of 2-aminothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 759–764. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1733-1763. Retrieved from [Link]

-

JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

-

Aathithan, S., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Heliyon, 8(10), e11026. Retrieved from [Link]

-

Sharma, D., & Kumar, P. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry, 55(4), 769-774. Retrieved from [Link]

-

Ono, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 12(1), 1-21. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1629. Retrieved from [Link]

-

Florence, A. J., et al. (2019). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 557–573. Retrieved from [Link]

-

Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 244-250. Retrieved from [Link]

-

Sumrra, S. H., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32363–32379. Retrieved from [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

-

Gzella, A. K., & Wawrzeńczyk, C. (2007). 2-Aminothiazole and 2-aminothiazolinone derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 11), o646–o650. Retrieved from [Link]

-

He, X., et al. (2007). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 12), 1259–1265. Retrieved from [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655–685. Retrieved from [Link]

-

Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes | MATEC Web of Conferences [matec-conferences.org]

- 14. matec-conferences.org [matec-conferences.org]

- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

Thermodynamic properties of 3-(4-(p-Tolyl)thiazol-2-yl)aniline

An In-Depth Technical Guide to the Thermodynamic Properties of 3-(4-(p-Tolyl)thiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 3-(4-(p-Tolyl)thiazol-2-yl)aniline, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not yet prevalent in public literature, this document outlines the essential experimental and computational methodologies required for a thorough thermodynamic evaluation. By synthesizing established protocols and theoretical approaches, this guide serves as a robust resource for researchers aiming to understand the thermal stability, phase behavior, and energetic landscape of this and related thiazole derivatives. Such understanding is critical for applications ranging from drug formulation and stability testing to the development of advanced organic materials.

Introduction: The Significance of Thermodynamic Properties

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific compound, 3-(4-(p-Tolyl)thiazol-2-yl)aniline, combines this privileged heterocycle with aniline and tolyl moieties, suggesting potential applications as an anticancer or antimicrobial agent.[2][3] In the journey from a promising lead compound to a viable drug product or functional material, a thorough understanding of its solid-state properties is paramount. Thermodynamic parameters such as melting point, enthalpy of fusion, heat capacity, and thermal stability govern crucial aspects of a substance's behavior, including solubility, dissolution rate, formulation stability, and processability.

For drug development professionals, these properties directly impact bioavailability and shelf-life. For materials scientists, they dictate the operational range and durability of organic electronic devices.[4] This guide, therefore, presents a senior application scientist's perspective on the essential experimental and computational workflows for a comprehensive thermodynamic characterization of 3-(4-(p-Tolyl)thiazol-2-yl)aniline.

Experimental Determination of Thermodynamic Properties

The cornerstone of thermodynamic characterization lies in precise experimental measurements. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of crystalline 3-(4-(p-Tolyl)thiazol-2-yl)aniline into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).[5]

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to investigate the thermal history of the sample.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tm): The temperature at which the endothermic melting peak reaches its maximum.

-

Enthalpy of Fusion (ΔHf): Calculated from the area under the melting peak.

-

Heat Capacity (Cp): Determined from the shift in the baseline of the thermogram.

-

Causality Behind Experimental Choices: The choice of a 10 °C/min heating rate is a standard practice that balances resolution and sensitivity.[5] A slower rate can improve resolution of closely spaced thermal events, while a faster rate increases the signal-to-noise ratio. The second heating ramp is crucial for identifying polymorphism; different crystalline forms will exhibit distinct melting points and enthalpies of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of 3-(4-(p-Tolyl)thiazol-2-yl)aniline into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine:

Causality Behind Experimental Choices: The use of an inert nitrogen atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the molecule. Running the experiment in air can provide insights into its oxidative stability.

| Thermodynamic Parameter | Experimental Technique | Typical Values for Thiazole Derivatives | Significance in Drug/Material Development |

| Melting Point (Tm) | DSC | 150-250 °C | Purity assessment, solid form characterization |

| Enthalpy of Fusion (ΔHf) | DSC | 20-40 kJ/mol | Crystal lattice energy, solubility prediction |

| Heat Capacity (Cp) | DSC | Varies | Formulation stability, process modeling |

| Decomposition Temp. (Td) | TGA | > 350 °C[4] | Thermal stability, processing limits, shelf-life |

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry provides invaluable insights into the thermodynamic properties of molecules. Density Functional Theory (DFT) is a robust method for these predictions.[6][7]

Computational Workflow:

-

Molecule Building: Construct the 3D structure of 3-(4-(p-Tolyl)thiazol-2-yl)aniline using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.[8]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermochemical Analysis: From the frequency calculation output, the following thermodynamic properties can be extracted at a standard temperature (298.15 K):

-

Enthalpy of Formation (ΔHf°)

-

Gibbs Free Energy of Formation (ΔGf°)

-

Entropy (S°)

-

Causality Behind Computational Choices: The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[8] The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions, which are important for accurately describing the electronic structure of molecules containing heteroatoms like sulfur and nitrogen.

Data Integration and Structure-Property Relationships

A comprehensive understanding of the thermodynamic properties of 3-(4-(p-Tolyl)thiazol-2-yl)aniline is achieved by integrating the experimental and computational data. For instance, the computationally derived enthalpy can be correlated with the experimentally determined thermal stability.

The aniline and p-tolyl substituents are expected to influence the thermodynamic properties through their electronic and steric effects. The p-tolyl group, being electron-donating, may affect the electron density of the thiazole ring, potentially influencing intermolecular interactions. The aniline moiety can participate in hydrogen bonding, which would significantly impact the crystal packing and, consequently, the melting point and enthalpy of fusion.

By systematically modifying these substituents and applying the workflows described in this guide, a clear structure-property relationship can be established. This knowledge is invaluable for the rational design of new molecules with tailored thermodynamic properties for specific applications.

Conclusion

The thermodynamic characterization of 3-(4-(p-Tolyl)thiazol-2-yl)aniline is a critical step in its development for pharmaceutical or material science applications. This technical guide has provided a detailed framework for a comprehensive evaluation using both experimental techniques (DSC and TGA) and computational methods (DFT). By following these protocols, researchers can obtain reliable data on the melting point, enthalpy of fusion, heat capacity, and thermal stability of this promising molecule. The integration of experimental and computational data will not only provide a complete thermodynamic profile but also facilitate the establishment of crucial structure-property relationships to guide future molecular design.

References

- BenchChem. (n.d.). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide.

- Çelik, F., Avcı, A., & Atalay, Y. (2014). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Journal of Thermal Analysis and Calorimetry, 115(2), 1799-1805.

- ResearchGate. (2016, January 28). The Calculation of Thermodynamic Properties of Molecules.

- Gawel, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844.

- Karaduman, A., et al. (2025). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Medicinal Chemistry.

- Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20026-20042.

- Breslauer, K. J., & Chalikian, T. V. (1998). Thermodynamic analysis of biomolecules: a volumetric approach. Current Opinion in Structural Biology, 8(3), 329-335.

- Galli, C. L., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 120(21), 12089-12147.

- Gawel, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed.

- Karaduman, A., et al. (2025, April 22). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. ResearchGate.

- Kumar, A., et al. (2023). Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals. PMC.

- Goldberg, R. N. (2012). Introduction to the Special Issue on Biothermodynamics. NIST.

- DeLuca, R. J., & Le, T. (2019). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 44(4), 425-435.

- ResearchGate. (2025, August 5). Synthesis, Transformation of 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic Acids, Bis(thiazol-5-yl)phenyl-, Bis(thiazol-5-yl)methane Derivatives, and Their Antimicrobial Activity.

- Al-Hourani, B. J., et al. (2023).

-

Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[6]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (2021). MDPI. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary Toxicity Screening for 3-(4-(p-Tolyl)thiazol-2-yl)aniline: A Mechanistic and Methodological Whitepaper

Executive Summary & Mechanistic Rationale

As drug development professionals, our mandate during the preliminary screening of a novel chemical entity (NCE) is not merely to observe cell death, but to elucidate the causality behind it. The compound 3-(4-(p-Tolyl)thiazol-2-yl)aniline presents a compelling pharmacological scaffold, but it carries two distinct structural alerts that necessitate a rigorous, mechanistic toxicity screening strategy:

-

The Aniline Moiety: Primary aromatic amines are notorious for their susceptibility to bioactivation. Hepatic enzymes, primarily1, catalyze the N-hydroxylation of anilines into reactive hydroxylamines and nitrenium ions[1]. This specific metabolic pathway is the root cause of aniline-induced methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺) and subsequent 2 as the spleen attempts to clear damaged erythrocytes[2].

-

The Thiazole Ring: Thiazole-containing compounds frequently interact with CYP450 enzymes, acting either as mechanism-based inhibitors (MBIs) or inducing hepatotoxicity via electrophilic ring-opening metabolites.

To de-risk this compound, we must employ a tiered in vitro screening approach that aligns with 3[3]. This whitepaper outlines a self-validating framework designed to identify idiosyncratic and target-organ toxicities early in the hit-to-lead phase.

The Causality of Aniline-Induced Toxicity

Understanding the pathway of toxicity is critical for designing the right assays. The toxicity of 3-(4-(p-Tolyl)thiazol-2-yl)aniline is likely driven by its metabolites rather than the parent molecule. Persistent generation of reactive oxygen species (ROS) during the clearance of damaged red blood cells leads to 4 within the spleen, ultimately causing capsular hyperplasia and fibrosis[4].

Pathway of aniline-induced methemoglobinemia and subsequent splenotoxicity.

Tiered Screening Strategy

To prevent late-stage attrition, we implement a 5[5]. This workflow ensures that NCEs are evaluated for basal cytotoxicity, mechanistic liabilities (like mutagenicity and reactive metabolites), and early in vivo tolerability.

Tiered in vitro to in vivo predictive toxicity screening workflow.

Quantitative Data Thresholds

Below is the decision-making matrix used to evaluate 3-(4-(p-Tolyl)thiazol-2-yl)aniline. Compounds must meet these thresholds to justify the ethical and financial costs of advancing to IND-enabling in vivo studies.

| Assay Category | Target Metric | Acceptable Threshold | Mechanistic Rationale |

| HepG2 Cytotoxicity (48h) | IC₅₀ | > 50 µM | Ensures an adequate therapeutic window before basal hepatotoxicity occurs. |

| CYP1A2 Inhibition | IC₅₀ | > 10 µM | Prevents severe drug-drug interactions (DDIs) due to the thiazole moiety. |

| GSH Trapping | Adduct Formation | < 50 pmol/mg protein | Limits the risk of idiosyncratic toxicity driven by aniline bioactivation. |

| hERG Patch Clamp | IC₅₀ | > 30 µM | Standard FDA requirement to reduce the risk of fatal QT prolongation. |

| Ames Test (TA98, TA100) | Revertant Colonies | < 2-fold over vehicle | Confirms the absence of direct DNA-reactive mutagenicity. |

Self-Validating Experimental Methodologies

As a standard of scientific integrity, no assay should be run without internal controls that validate the specific biological mechanism being tested.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)

Rationale: Because the N-hydroxylation of the aniline moiety creates transient, highly reactive electrophiles that cannot be measured directly, we use Glutathione (GSH) as a surrogate nucleophile to "trap" these species. Methodology:

-

Preparation: Prepare a reaction mixture containing 10 µM of 3-(4-(p-Tolyl)thiazol-2-yl)aniline, Human Liver Microsomes (HLM, 1 mg/mL protein), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

-

Incubation: Incubate the mixture in a shaking water bath at 37°C for exactly 60 minutes.

-

Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., reserpine).

-

Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Analyze the supernatant via LC-HRMS/MS. Scan for the neutral loss of 129 Da (the characteristic cleavage of the pyroglutamic acid moiety of GSH) to identify and quantify adducts.

-

Self-Validation System: Run a parallel control without NADPH. If adducts form without NADPH, the compound is inherently chemically reactive (not CYP-dependent). Run a positive control (e.g., 4-aminobiphenyl) to confirm the metabolic competence of the HLMs.

Protocol 2: Multiplexed Hepatotoxicity (ATP Depletion & LDH Release)

Rationale: Relying solely on ATP depletion (e.g., CellTiter-Glo) can yield false positives if a drug merely slows metabolism (cytostatic). By multiplexing with Lactate Dehydrogenase (LDH) release, we can definitively prove if the compound is rupturing cell membranes (cytocidal). Methodology:

-

Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well format. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

-

Dosing: Treat cells with a 10-point concentration gradient of the compound (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% v/v.

-

Incubation: Expose cells to the compound for 48 hours.

-

Membrane Integrity (LDH): Transfer 50 µL of the culture supernatant to a new plate. Add the LDH substrate mix, incubate for 30 minutes in the dark, and read absorbance at 490 nm.

-

Metabolic Viability (ATP): Add CellTiter-Glo reagent to the remaining cells and media in the original plate. Place on an orbital shaker for 10 minutes to induce lysis, then read luminescence.

-

Data Processing: Normalize data to the vehicle control (100% viability) and a 1% Triton X-100 treated positive control (0% viability / 100% LDH release).

-

Self-Validation System: Calculate the Z'-factor for both the ATP and LDH assay plates. A Z' > 0.5 is mathematically required to confirm that the assay window is robust enough to distinguish true toxicity from biological noise.

References

- Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 | Chemical Research in Toxicology - ACS Publications.

- Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review | PMC - NIH.

- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals | FDA.

- Oxidative Stress in the Splenotoxicity of Aniline | Fundamental and Applied Toxicology - OUP.

- Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance | PMC - NIH.

Sources

Application Note and Detailed Protocol for the Synthesis of 3-(4-(p-Tolyl)thiazol-2-yl)aniline

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-(p-Tolyl)thiazol-2-yl)aniline, a key intermediate in the development of various pharmacologically active compounds. The protocol details a two-step synthetic route commencing with the Hantzsch thiazole synthesis to form a nitro-substituted intermediate, followed by the reduction of the nitro group to the desired aniline. This application note is designed to offer a robust and reproducible methodology, explaining the critical parameters and rationale behind each step to ensure successful synthesis and high purity of the final product.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 3-(4-(p-Tolyl)thiazol-2-yl)aniline, serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] The strategic placement of the aniline functional group on the thiazole ring provides a key point for further chemical modification and elaboration.

This protocol outlines a reliable and efficient two-step synthesis. The first step employs the well-established Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, to construct the core thiazole ring system.[3][4][5] The subsequent step involves the selective reduction of a nitro group to an amine, a crucial transformation in the synthesis of many aromatic amines.[6][7]

Overall Reaction Scheme

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application Note: HPLC Method Development and Validation for 3-(4-(p-Tolyl)thiazol-2-yl)aniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Analyte Profiling

3-(4-(p-Tolyl)thiazol-2-yl)aniline is a complex heterocyclic compound that presents unique chromatographic challenges due to its distinct chemical moieties:

-

Aniline Group (pKa ~4.6): The primary amine is basic. In neutral mobile phases, it exists in a partially ionized state, leading to severe peak tailing due to secondary electrostatic interactions with residual silanol groups on the silica stationary phase.

-

Thiazole Ring (pKa ~2.5): A weakly basic heterocycle that contributes to the overall polarity and UV absorbance profile.

-

p-Tolyl Group: A highly hydrophobic moiety that drives strong retention on non-polar stationary phases.

To achieve robust quantification suitable for drug development or quality control, the analytical method must balance these competing physicochemical properties to ensure sharp peak shapes and reliable recovery[1][2].

Method Development Rationale

Developing a robust HPLC method requires a predictive understanding of analyte-stationary phase dynamics. The following experimental choices are grounded in established chromatographic principles for basic aniline derivatives.

Column Selection

A standard C8 column often fails to provide adequate resolution for highly lipophilic thiazole derivatives. Therefore, an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. The dense octadecylsilane coverage provides the necessary hydrophobic retention for the p-tolyl group. Crucially, the end-capping process masks residual silanols, significantly reducing the tailing of the basic aniline group.

Mobile Phase Optimization

To suppress silanol ionization and ensure the aniline and thiazole nitrogens are fully protonated, the mobile phase pH must be maintained at least 2 units below the lowest pKa. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA serves a dual purpose:

-

It lowers the pH to ~2.0, ensuring a single, fully protonated ionization state for the analyte.

-

It acts as a hydrophobic ion-pairing agent, masking the positive charge of the protonated amine and increasing its apparent hydrophobicity, which yields sharper, more symmetrical peaks[1][2].

Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity, superior elution strength for aromatic compounds, and lower UV cutoff.

Detector Selection

The extended conjugated π-system across the aniline, thiazole, and tolyl rings provides strong UV absorbance. A Photodiode Array (PDA) or UV detector set to 320 nm minimizes background noise from mobile phase impurities while capturing the maximum absorbance ( λmax ) of the conjugated system.

Figure 1: Systematic HPLC method development workflow for basic thiazole-aniline derivatives.

Experimental Protocols

Reagents & Materials

-

3-(4-(p-Tolyl)thiazol-2-yl)aniline reference standard (>99% purity).

-

HPLC-grade Acetonitrile (ACN) and Water (Milli-Q or equivalent).

-

LC-MS grade Trifluoroacetic acid (TFA).

-

0.45 µm PTFE syringe filters.

Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18, End-capped (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in HPLC-grade Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Elution Mode | Isocratic (40% A : 60% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 320 nm |

| Injection Volume | 10 µL |

Step-by-Step Analytical Workflow

Step 1: Mobile Phase Preparation

-

Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.

-

Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas appropriately.

Step 2: Standard Preparation

-

Stock Solution: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary) and make up to volume with Acetonitrile (Concentration: 1.0 mg/mL).

-

Working Standards: Dilute the stock solution with the initial mobile phase composition (60:40 A:B) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Step 3: Sample Preparation

-

Dissolve the sample in the diluent (60:40 Water:ACN).

-

Filter through a 0.45 µm PTFE syringe filter into an HPLC vial to remove particulates and protect the column frit.

Step 4: System Equilibration & Injection

-

Purge the HPLC system and equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 10-15 column volumes).

-

Inject 10 µL of the blank (diluent), followed by the calibration standards and samples.

Method Validation Framework

To ensure the method is scientifically defensible and fit for its intended purpose, it must be validated according to the 3[3]. This framework provides a self-validating system that confirms the reliability, accuracy, and reproducibility of the analytical procedure throughout its lifecycle[4][5].

Figure 2: Core validation parameters mandated by ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria

| Validation Parameter | Methodology | Acceptance Criteria |

| Specificity | Inject blank, standard, and spiked samples | No interfering peaks at analyte RT[4] |

| Linearity | 5-7 concentration levels (e.g., 1-100 µg/mL) | Correlation coefficient (R²) ≥ 0.999[1][2] |

| Accuracy (Recovery) | Triplicate injections at 50%, 100%, 150% | Mean recovery between 98.0% - 102.0%[4] |

| Precision | 6 replicate injections of 100% standard | Relative Standard Deviation (RSD) ≤ 2.0%[2] |

| LOD / LOQ | Signal-to-Noise (S/N) ratio calculation | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)[4] |

References

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: Analytical Methods (RSC Publishing), 2016, 8, 5949-5956 URL:[Link]

Sources

- 1. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. mastercontrol.com [mastercontrol.com]

- 5. ema.europa.eu [ema.europa.eu]

Application Notes & Protocols: 3-(4-(p-Tolyl)thiazol-2-yl)aniline as a Versatile Precursor for "Turn-On" Fluorescent Probes

Abstract

This document provides a comprehensive technical guide on the utilization of 3-(4-(p-Tolyl)thiazol-2-yl)aniline, hereafter referred to as TTA , as a core scaffold for the rational design of "turn-on" fluorescent probes. We detail the fundamental photophysical properties of the TTA core, explain the pro-fluorescent strategy leveraging its reactive aniline moiety, and provide two detailed protocols. The first protocol covers the synthesis of a novel probe, TTA-HOCl , for the selective detection of hypochlorous acid. The second protocol outlines its application in live-cell imaging to monitor endogenous HOCl production in activated macrophages. This guide is intended to empower researchers to adapt the TTA platform for developing custom probes tailored to their specific biological targets.

Introduction: The Need for Modular Fluorescent Probe Scaffolds

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling real-time visualization of dynamic processes within living systems. A significant challenge in probe development is the creation of scaffolds that are not only photophysically robust but also synthetically accessible and modular. The 2,4-disubstituted thiazole core has emerged as a "privileged" fluorophore structure due to its rigid, planar nature, high quantum yields, and tunable emission properties [1].

3-(4-(p-Tolyl)thiazol-2-yl)aniline (TTA ) represents a strategic precursor built upon this scaffold. Its key feature is the primary aniline group (-NH2) at the 3-position of the phenyl ring. This group serves two critical functions:

-

A Modulator of Photophysics: The aniline is a strong electron-donating group that directly participates in the intramolecular charge transfer (ICT) character of the fluorophore, defining its baseline spectral properties.

-

A Reactive Handle for Synthesis: It provides a nucleophilic site for straightforward chemical modification, allowing for the attachment of various "recognition" moieties.

By strategically modifying the aniline group, one can quench the fluorescence of the TTA core through mechanisms like Photoinduced Electron Transfer (PeT). When the recognition moiety interacts with its specific analyte, a chemical reaction (e.g., cleavage or rearrangement) occurs that restores the original aniline structure, leading to a dramatic increase in fluorescence intensity—a "turn-on" response [2]. This guide will demonstrate how to harness this principle.

Physicochemical & Spectroscopic Profile of the Precursor (TTA)

Understanding the baseline properties of the TTA core is essential for designing effective probes. The tolyl group at the 4-position of the thiazole ring enhances π-conjugation and quantum efficiency, while the aniline group dictates its reactivity and environmental sensitivity.

Table 1: Core Properties of 3-(4-(p-Tolyl)thiazol-2-yl)aniline (TTA)

| Property | Value | Significance & Rationale |

| Molecular Formula | C₁₆H₁₄N₂S | Defines the starting mass for synthetic calculations. |

| Molecular Weight | 266.36 g/mol | Crucial for preparing solutions of known molarity. |

| Appearance | Pale yellow solid | Visual confirmation of material purity. |

| Solubility | High in DMSO, DMF, CH₃CN; Low in H₂O | Dictates choice of solvents for synthesis and for preparing stock solutions for biological assays. DMSO is the standard choice for cell-based work. |

| Absorbance Max (λ_abs) | ~355 nm (in DMSO) | Determines the optimal excitation wavelength. This wavelength is compatible with common light sources (e.g., 350-365 nm LEDs or laser lines) and minimizes cellular autofluorescence compared to deeper UV excitation. |

| Emission Max (λ_em) | ~460 nm (in DMSO) | Defines the detection window for fluorescence measurement (blue-cyan region). |

| Stokes Shift | ~105 nm | A large Stokes shift is highly desirable as it minimizes spectral overlap between excitation and emission, reducing background noise and the "inner filter effect" [3]. |

| Quantum Yield (Φ_F) | ~0.45 (in DMSO) | Represents the efficiency of fluorescence emission. A moderate-to-high quantum yield ensures a bright signal upon activation. |

The Pro-Fluorescent Strategy: From Precursor to Functional Probe

The core principle is to convert the fluorescent TTA into a non-fluorescent (or weakly fluorescent) "pro-probe" that can be activated by a specific analyte. This is achieved by attaching a quenching group to the aniline nitrogen.

Figure 1: General workflow for converting the TTA precursor into a functional "turn-on" probe.

Mechanism of Action: PeT Quenching The most common quenching mechanism for this system is Photoinduced Electron Transfer (PeT).

-

Quenched State: An electron-rich recognition moiety (e.g., a p-aminobenzenesulfonamide group) is attached to the TTA aniline. Upon excitation of the TTA fluorophore, the recognition moiety can donate an electron to the excited-state fluorophore, causing it to return to the ground state non-radiatively (without emitting a photon). This keeps the fluorescence "OFF" [4].

-

Activated State: The target analyte cleaves the recognition moiety. This cleavage event eliminates the PeT pathway. Now, when the TTA core is excited, it can only relax by emitting a photon, turning fluorescence "ON".

Figure 2: The "turn-on" mechanism based on analyte-induced disruption of PeT quenching.

Application Protocol I: Synthesis of a HOCl-Selective Probe (TTA-HOCl)

This protocol describes the synthesis of a probe for hypochlorous acid (HOCl), a reactive oxygen species involved in innate immunity and inflammation. The strategy involves capping the TTA aniline with a p-aminobenzenesulfonamide group, which is known to be selectively cleaved by HOCl [5].

Reaction Principle: The nucleophilic aniline of TTA reacts with 4-acetamidobenzenesulfonyl chloride. The resulting sulfonamide quenches fluorescence. The acetyl protecting group can be removed if desired, but the acetamide itself is often sufficient for the HOCl-mediated cleavage.

Figure 3: Synthetic scheme for the TTA-HOCl probe.

4.1. Materials & Equipment

-

Reagents: 3-(4-(p-Tolyl)thiazol-2-yl)aniline (TTA ), 4-acetamidobenzenesulfonyl chloride, Anhydrous Dichloromethane (DCM), Anhydrous Pyridine, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, rotary evaporator, silica gel for column chromatography, TLC plates (UV active).

4.2. Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add TTA (1.0 eq, e.g., 266 mg, 1.0 mmol) and anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine (3.0 eq, e.g., 0.24 mL, 3.0 mmol) to the solution dropwise. Stir for 10 minutes.

-

Addition of Sulfonyl Chloride: Dissolve 4-acetamidobenzenesulfonyl chloride (1.2 eq, e.g., 280 mg, 1.2 mmol) in anhydrous DCM (10 mL). Add this solution to the reaction mixture dropwise over 20 minutes using a dropping funnel.

-

Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation. Pyridine acts as a base to neutralize the HCl byproduct.

-

-

Reaction Progression: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like Hexane:Ethyl Acetate (3:1). The product spot should be less polar than the starting TTA spot.

-

Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, saturated aq. NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).

-

Expert Insight: The acid wash is critical for removing the pyridine catalyst, which can complicate purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, TTA-HOCl , as a white or off-white solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Verify the loss of fluorescence by comparing its emission spectrum to that of the parent TTA .

Table 2: Expected Spectroscopic Shift from TTA to TTA-HOCl

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Rationale for Change |

| TTA | ~355 | ~460 | ~0.45 | Highly fluorescent starting material with strong ICT character. |

| TTA-HOCl | ~350 | ~465 | < 0.01 | The sulfonamide group acts as a PeT quencher, drastically reducing the quantum yield. The fluorescence is effectively "OFF". A slight spectral shift may occur due to the modification. |

Application Protocol II: Live-Cell Imaging of Endogenous HOCl

This protocol details the use of the synthesized TTA-HOCl probe to visualize HOCl production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA).

Figure 4: Workflow for cellular imaging of HOCl using the TTA-HOCl probe.

5.1. Materials & Reagents

-

Cells: RAW 264.7 macrophage cell line.

-

Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Reagents: TTA-HOCl probe (5 mM stock in DMSO), Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA), Phosphate-Buffered Saline (PBS), Hoechst 33342 (for nuclear counterstain, optional).

-

Equipment: Confocal or widefield fluorescence microscope with DAPI/blue channel filters (e.g., Ex: 350-370 nm, Em: 440-480 nm), 96-well imaging plates (black, clear bottom), CO₂ incubator.

5.2. Step-by-Step Imaging Protocol

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at a density of ~1 x 10⁵ cells/mL and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

-

Cell Stimulation (Experimental Group): Remove the culture medium. Treat the cells with LPS (1 µg/mL) for 4 hours, followed by the addition of PMA (100 nM) for 30 minutes. This co-stimulation is a standard method to induce robust oxidative burst and HOCl production [6].

-

Control Groups: Prepare parallel wells:

-

Negative Control: Cells treated with vehicle (medium only).

-

Autofluorescence Control: Stimulated cells without the probe.

-

-

Probe Loading: Prepare a 10 µM working solution of TTA-HOCl in serum-free DMEM. Remove the medium from all wells and add 100 µL of the probe solution.

-

Incubation: Incubate the plate for 30 minutes at 37 °C.

-

Expert Insight: The optimal probe concentration and incubation time may need to be determined empirically (typically 1-10 µM for 15-60 min). Minimize exposure to light during this step to prevent photobleaching.

-

-

Washing: Gently wash the cells twice with warm PBS to remove excess, non-internalized probe. Add 100 µL of fresh PBS or live-cell imaging buffer to each well.

-

Imaging: Immediately image the cells using a fluorescence microscope.

-

Excitation: ~355 nm

-

Emission: Collect at ~460 nm (e.g., using a 440-480 nm bandpass filter).

-

Exposure: Keep the exposure time consistent across all wells.

-

Acquire both fluorescence and brightfield (or DIC) images.

-

Data Analysis & Troubleshooting

Data Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity.

-

Draw a Region of Interest (ROI) around individual cells or the entire field of view.

-

Measure the mean gray value for each experimental condition.

-

Subtract the background fluorescence from an ROI drawn in an area with no cells.

-

Normalize the fluorescence intensity of the stimulated group to the unstimulated control group to calculate the fold-change.

Expected Results:

| Condition | Expected Fluorescence Intensity | Rationale |

| Control (Unstimulated + Probe) | Low / Baseline | Minimal endogenous HOCl production; probe remains in the "OFF" state. |

| Stimulated + Probe | High / Strong Signal | LPS/PMA stimulation induces HOCl, which cleaves the quencher and turns the probe "ON". |

| Stimulated, No Probe | Negligible | Controls for cellular autofluorescence in the blue channel. |

Troubleshooting Guide:

| Problem | Potential Cause | Suggested Solution |

| High Background Signal | Incomplete washing; probe precipitation; probe concentration too high. | Increase the number of PBS washes. Ensure the probe is fully dissolved in the final working solution. Titrate the probe concentration down (e.g., to 1-5 µM). |

| No Signal Increase | Ineffective cell stimulation; probe is not cell-permeable; probe degradation. | Confirm cell viability and stimulation protocol. Test probe in a cell-free assay with NaOCl to verify its reactivity. Prepare fresh probe stock solutions. |

| High Phototoxicity | Excessive light exposure; probe is inherently toxic at the used concentration. | Reduce excitation light intensity and/or exposure time. Perform a cell viability assay (e.g., MTT or Live/Dead stain) to determine the probe's cytotoxic concentration range. |

Conclusion & Future Perspectives

3-(4-(p-Tolyl)thiazol-2-yl)aniline (TTA ) is a powerful and versatile precursor for developing custom "turn-on" fluorescent probes. Its favorable photophysical properties and synthetically accessible aniline group allow for the rational design of sensors for a wide array of biological analytes. By simply exchanging the analyte-responsive moiety, the TTA scaffold can be adapted to detect different enzymes, reactive species (ROS/RNS), or metal ions. Future work could involve conjugating TTA to targeting ligands (e.g., peptides or antibodies) to achieve organelle-specific or cell-type-specific imaging, further expanding its utility in diagnostics and drug discovery.

3-(4-(p-Tolyl)thiazol-2-yl)aniline handling and safety protocols in the lab

Application Note: Handling, Safety, and Experimental Protocols for 3-(4-(p-Tolyl)thiazol-2-yl)aniline in Drug Discovery

Scientific Context & Structural Significance

The compound 3-(4-(p-Tolyl)thiazol-2-yl)aniline is a highly versatile, privileged bifunctional scaffold utilized extensively in medicinal chemistry. Thiazole derivatives have garnered significant attention in drug discovery due to their broad pharmacological utility, frequently serving as core pharmacophores in anticancer, anti-inflammatory, and anti-diabetic agents[1][2].

Structurally, this molecule combines a substituted thiazole ring (bearing a lipophilic p-tolyl group) with a meta-substituted aniline. The aniline moiety provides an essential synthetic handle for downstream functionalization—most notably via amide couplings, Buchwald-Hartwig aminations, or urea formations—enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Chemical and Physical Properties

To ensure reproducible experimental design, the foundational physicochemical properties of the compound must be accounted for during assay development and synthesis planning.

| Property | Value | Experimental Implication |

| Molecular Formula | C₁₆H₁₄N₂S | N/A |

| Molecular Weight | 266.37 g/mol | Critical for precise stoichiometric calculations. |

| Physical Appearance | Solid (Off-white to pale brown) | Darkening indicates air-oxidation of the aniline. |

| Solubility | DMF, DMSO, MeOH | Requires polar aprotic solvents for stock solutions. |

| H-Bond Donors/Acceptors | 1 / 3 | Influences target protein binding (e.g., kinase hinge regions). |

| Predicted LogP | ~3.8 | Highly lipophilic; may require surfactants in aqueous assays. |

Mechanistic Toxicology & Safety Profile

As a Senior Application Scientist, I must emphasize that handling aniline derivatives requires strict adherence to specialized safety protocols. Aniline compounds are rapidly absorbed through the skin, lungs, and gastrointestinal tract.

The Causality of Aniline Toxicity: The primary hazard of aniline exposure is not the parent compound itself, but its hepatic bioactivation. In the liver, Cytochrome P450 enzymes N-hydroxylate the aniline to form a toxic N-phenylhydroxylamine intermediate[3]. This reactive metabolite enters the bloodstream and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). The resulting molecule, methemoglobin, is incapable of binding oxygen, leading to a condition known as methemoglobinemia[4]. Clinically, this manifests as tissue hypoxia, cyanosis (blue discoloration of the skin), and potentially fatal hemolytic anemia[3].

Mechanism of aniline derivative bioactivation leading to methemoglobinemia and tissue hypoxia.

Mandatory Handling Protocols:

-

Engineering Controls: All manipulations of the dry powder or concentrated stock solutions must be performed in a Class II fume hood to prevent inhalation of aerosolized particulates.

-

PPE: Double-gloving with heavy-duty nitrile gloves is required. Standard latex offers insufficient breakthrough times for aniline derivatives. Chemical safety goggles and a lab coat are mandatory.

-

Storage: Store at 4°C in a desiccator under an inert atmosphere (Argon or N₂). Anilines are highly susceptible to auto-oxidation, which degrades the compound into dark, polymeric azo/nitroso impurities that will ruin sensitive biochemical assays.

Experimental Workflow: Amide Coupling Protocol

Because the aniline nitrogen in 3-(4-(p-Tolyl)thiazol-2-yl)aniline is slightly electron-withdrawn by the adjacent aromatic systems, it is a weaker nucleophile than standard aliphatic amines. Therefore, standard coupling reagents (like EDC/NHS) often yield poor conversions.

The following self-validating protocol utilizes HATU , a premier coupling reagent that generates a highly reactive 7-azabenzotriazole active ester, specifically chosen to force the coupling of weakly nucleophilic anilines.

Step-by-Step Methodology

-

Reagent Preparation (Inert Atmosphere):

-

Flame-dry a 10 mL round-bottom flask and purge with Argon.

-

Weigh 1.0 equivalent of your target Carboxylic Acid (R-COOH) and 1.2 equivalents of HATU. Transfer to the flask.

-

-

Activation (Visual Cue):

-

Dissolve the mixture in 2.0 mL of anhydrous DMF. (Causality: Trace water will rapidly hydrolyze the HATU active ester, killing the reaction).

-

Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will typically turn a distinct yellow color, confirming the deprotonation of the acid and the formation of the active ester. Stir at room temperature for 15 minutes.

-

-

Aniline Addition (Coupling):

-

Dissolve 0.9 equivalents of 3-(4-(p-Tolyl)thiazol-2-yl)aniline in 1.0 mL of anhydrous DMF. (Using 0.9 eq ensures the aniline is the limiting reagent, preventing toxic unreacted aniline from complicating purification).

-

Add the aniline solution dropwise to the activated acid. Stir at 40°C for 4 hours.

-

-

Reaction Validation (Self-Validating Step):

-

Remove a 5 µL aliquot from the reaction mixture and dilute it into 1 mL of LC-MS grade Methanol.

-

Run a rapid LC-MS gradient. You must observe the disappearance of the aniline mass ( [M+H]+≈267.1 ) and the emergence of the target amide mass. Do not proceed to workup until conversion is >95%.

-

-

Quenching and Purification:

-

Quench the reaction by pouring it into 15 mL of ice-cold saturated NaHCO₃. The product will typically crash out as a precipitate.

-

Filter the solid, wash with cold water, and purify via Preparative HPLC to isolate the final drug candidate.

-

Step-by-step experimental workflow for the amide coupling of aniline derivatives.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Aniline | Medical Management Guidelines." Centers for Disease Control and Prevention. URL: [Link]

-

K. L. et al. "Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later." Indian Journal of Anaesthesia, NCBI PMC. URL: [Link]

-

Ayati, A. et al. "Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches." Frontiers in Chemistry. URL: [Link]

-

Wang, Y. et al. "Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL: [Link]

Sources

Application Note: In Vivo Dosing and Pharmacological Evaluation of 3-(4-(p-Tolyl)thiazol-2-yl)aniline as a Dual sEH/FAAH Inhibitor

Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Compound Class: 4-Phenylthiazole Multi-Target Directed Ligand (MTDL) Primary Indications: Acute and Chronic Inflammatory Pain, Neuropathy

Scientific Rationale & Mechanistic Causality

The compound 3-(4-(p-Tolyl)thiazol-2-yl)aniline belongs to a novel class of 4-phenylthiazole derivatives designed as dual inhibitors of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) .

In traditional pain management, targeting a single pathway often requires high doses, leading to off-target toxicity or tolerance. Dual sEH/FAAH inhibitors circumvent this by leveraging the synergistic crosstalk between the eicosanoid and endocannabinoid systems.

-

FAAH Inhibition: Prevents the degradation of anandamide (AEA), an endogenous cannabinoid that binds to CB1/CB2 receptors to induce analgesia.

-